
Application Note: Measuring GLPG3970's Impact
on Gene Expression via qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GLPG3970

Cat. No.: B10830895 Get Quote

Introduction
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3,

which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine

kinases.[1][2][3][4][5] SIKs are key regulators of inflammatory and immunoregulatory pathways.

[3][4] Inhibition of SIK2 and SIK3 by GLPG3970 has been shown to modulate cytokine

production, leading to a decrease in pro-inflammatory cytokines such as TNFα and an increase

in the anti-inflammatory cytokine IL-10.[3][4] This dual mode of action makes GLPG3970 a

promising therapeutic candidate for autoimmune and inflammatory diseases.[1][3][4] The

underlying mechanism involves the regulation of transcription factors and coactivators,

ultimately altering gene expression profiles.[5]

This application note provides a detailed protocol for utilizing quantitative Polymerase Chain

Reaction (qPCR) to measure the impact of GLPG3970 on the expression of target genes in

relevant cell types. The protocol is intended for researchers, scientists, and drug development

professionals investigating the pharmacological effects of GLPG3970 and similar SIK inhibitors.

Signaling Pathway and Mechanism of Action
SIK kinases, once activated by upstream kinases like LKB1, phosphorylate and thereby inhibit

the nuclear translocation of transcriptional coactivators such as CREB-regulated transcription

coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[5] By inhibiting SIK2 and

SIK3, GLPG3970 prevents the phosphorylation of these substrates, allowing their translocation

to the nucleus. In the nucleus, these coactivators can then modulate the expression of target
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genes. For instance, increased CRTC activity can lead to the upregulation of genes with cAMP

response elements (CRE) in their promoters, including immunoregulatory genes. Preclinical

studies have demonstrated that GLPG3970 treatment leads to the upregulation of CREB

activation genes such as NR4A1, NR4A2, and NR4A3.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10830895?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=654ad15d-1408-4847-af2f-60df95ae8d77
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

GPCR / TLR

LKB1

Activates

SIK2 / SIK3
(Active)

Phosphorylates
(Activates)

CRTC

Phosphorylates
(Inhibits Nuclear Translocation)

GLPG3970

Inhibits

CRTC-P CREB

Dephosphorylation &
Nuclear Translocation

Target Gene Expression
(e.g., NR4A1, IL-10)

Activates Transcription

Click to download full resolution via product page

Caption: SIK2/3 signaling pathway and the inhibitory action of GLPG3970.
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Experimental Protocol: qPCR Analysis of Gene
Expression
This protocol outlines the steps for treating cells with GLPG3970, isolating RNA, performing

reverse transcription, and quantifying gene expression using qPCR.

I. Cell Culture and Treatment
Cell Seeding: Plate a suitable cell line (e.g., human primary myeloid cells, THP-1 monocytes)

in appropriate cell culture plates at a density that will ensure they are in the logarithmic

growth phase at the time of treatment.

Cell Treatment:

Prepare a stock solution of GLPG3970 in DMSO (e.g., 10 mM).

Dilute the GLPG3970 stock solution in cell culture medium to the desired final

concentrations (e.g., 0.1, 1, 10 µM).

Include a vehicle control (DMSO) at a concentration equivalent to the highest

concentration of GLPG3970 used.

Remove the existing medium from the cells and replace it with the medium containing

GLPG3970 or the vehicle control.

Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for

changes in gene expression.

II. RNA Isolation and Quantification
RNA Extraction:

Following treatment, wash the cells with ice-cold PBS.

Lyse the cells directly in the culture plate using a suitable lysis buffer from a commercial

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).
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Proceed with RNA extraction according to the manufacturer's protocol. Ensure all steps

are performed in an RNase-free environment.

RNA Quantification and Quality Control:

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the

purity by measuring the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be

~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

Assess RNA integrity by running an aliquot on an agarose gel or using an automated

electrophoresis system (e.g., Agilent Bioanalyzer).

III. Reverse Transcription (cDNA Synthesis)
Reverse Transcription Reaction:

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse

transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

Use a consistent amount of RNA for each sample (e.g., 1 µg).

The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or

oligo(dT) primers.

Perform the reaction in a thermal cycler according to the manufacturer's recommended

protocol.

Include a no-reverse transcriptase control to check for genomic DNA contamination.

cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the

qPCR reaction.

IV. Quantitative PCR (qPCR)
Primer Design and Validation:

Design or obtain validated primers for the target genes (e.g., NR4A1, NR4A2, NR4A3,

TNF, IL10) and at least two stable housekeeping genes for normalization (e.g., GAPDH,
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ACTB, B2M).

Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and

produce an amplicon of 70-150 base pairs.

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The

efficiency should be between 90% and 110%.

qPCR Reaction Setup:

Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green or a probe-

based master mix), forward and reverse primers for the gene of interest, and nuclease-

free water.

Aliquot the master mix into qPCR plates or tubes.

Add the diluted cDNA to each well.

Include a no-template control (NTC) for each primer set to check for contamination.

Run all samples in triplicate.

Thermal Cycling:

Perform the qPCR in a real-time PCR detection system. A typical thermal cycling protocol

includes:

An initial denaturation step (e.g., 95°C for 2 minutes).

40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g.,

60°C for 1 minute).

A melt curve analysis at the end of the run to verify the specificity of the amplified

product (for SYBR Green-based assays).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10830895?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/glpg3970.html
https://synapse.patsnap.com/drug/be056ae412fe448c8d0034e8d5c72090
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c02246
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02246
https://delta.larvol.com/Products/?ProductId=654ad15d-1408-4847-af2f-60df95ae8d77
https://www.benchchem.com/product/b10830895#measuring-glpg3970-s-impact-on-gene-expression-via-qpcr
https://www.benchchem.com/product/b10830895#measuring-glpg3970-s-impact-on-gene-expression-via-qpcr
https://www.benchchem.com/product/b10830895#measuring-glpg3970-s-impact-on-gene-expression-via-qpcr
https://www.benchchem.com/product/b10830895#measuring-glpg3970-s-impact-on-gene-expression-via-qpcr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830895?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

